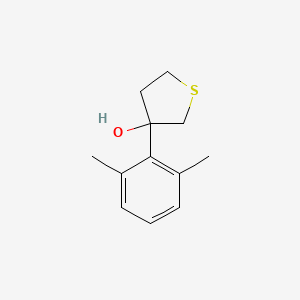
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol (DMPCE) is an organic compound belonging to the class of cyclopropyl alcohols. It is a colorless liquid with a pleasant odor and a low boiling point. DMPCE has been used in a variety of scientific research applications, including chemical synthesis, drug development, and medical research.
Applications De Recherche Scientifique
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used in a variety of scientific research applications, including drug development, chemical synthesis, and medical research. In drug development, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to synthesize a variety of pharmaceuticals, such as anticonvulsants, antipsychotics, and anti-inflammatory agents. In chemical synthesis, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to synthesize a variety of organic compounds, including cyclopropyl alcohols, cyclopropyl esters, and cyclopropyl ethers. In medical research, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been used to study the effects of cyclopropyl alcohols on the human body, including their effects on the central nervous system, cardiovascular system, and immune system.
Mécanisme D'action
The mechanism of action of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is not fully understood. However, it is believed that 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol binds to certain proteins in the body, which then activate certain biochemical pathways. These pathways are then responsible for the physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol are not fully understood. However, it has been shown to have a variety of effects on the human body, including an increase in heart rate, an increase in blood pressure, an increase in respiration rate, an increase in body temperature, and an increase in alertness. Additionally, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol has been shown to have a sedative effect, which can be helpful in treating anxiety and insomnia.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol in lab experiments is its low boiling point, which allows it to be easily vaporized and collected. Additionally, 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is a relatively inexpensive compound, which makes it an attractive option for research applications. The main limitation of using 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol in lab experiments is its potential toxicity, which can be hazardous to laboratory personnel.
Orientations Futures
There are a variety of potential future directions for 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol research. These include further research into the biochemical and physiological effects of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol, as well as its potential therapeutic applications. Additionally, further research into the mechanism of action of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol could help to elucidate its effects on the human body. Finally, further research into the synthesis of 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol could help to make the compound more accessible and affordable for research applications.
Méthodes De Synthèse
1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol is synthesized through a process called the Wittig reaction. This reaction involves the reaction of a phosphonium salt with an aldehyde or ketone to form an alkene. The Wittig reaction is considered to be a very efficient and selective method for synthesizing cyclopropyl alcohols, such as 1-(2,6-Dimethylphenyl)-1-cyclopropyl ethanol.
Propriétés
IUPAC Name |
1-cyclopropyl-1-(2,6-dimethylphenyl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O/c1-9-5-4-6-10(2)12(9)13(3,14)11-7-8-11/h4-6,11,14H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHAYKHTZYOLJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)C(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.28 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














